molecular formula C10H9NO6S2 B165742 7-Amino-1,3-naphthalenedisulfonic acid CAS No. 86-65-7

7-Amino-1,3-naphthalenedisulfonic acid

Cat. No. B165742
CAS RN: 86-65-7
M. Wt: 303.3 g/mol
InChI Key: CMOLPZZVECHXKN-UHFFFAOYSA-N
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Description

7-Amino-1,3-naphthalenedisulfonic Acid is a fluorescent label for carbohydrates . It can be used as an analyte in the analytical study of microplate-based detection of lytic polysaccharide monooxygenase activity by fluorescence-labeling of insoluble oxidized products .


Synthesis Analysis

The disodium or dipotassium salt of 2-hydroxynaphthalene-6,8-disulfonic acid is heated with excess aqueous ammonia and ammonium bisulfite at 185℃ for 18 hours .


Molecular Structure Analysis

The molecular formula of 7-Amino-1,3-naphthalenedisulfonic acid is C10H9NO6S2 . The SMILES string representation is Nc1ccc2cc(cc(c2c1)S(O)(=O)=O)S(O)(=O)=O .


Chemical Reactions Analysis

7-Amino-1,3-naphthalenedisulfonic Acid is a reagent which may be used in the preparation of pyrimidine derivatives .


Physical And Chemical Properties Analysis

7-Amino-1,3-naphthalenedisulfonic acid appears as an off-white to green-beige to light brown powder or needles . It is soluble in water .

Scientific Research Applications

1. Fluorescence and Triplet State Quenching 7-Amino-1,3-naphthalenedisulfonic acid demonstrates notable properties in fluorescence and triplet state quenching, especially when interacting with paramagnetic metal ions in an aqueous medium. The basic mechanism involves static and dynamic electron transfer to the paramagnetic cation, with a significant correlation between triplet state quenching rate constants and the values of efficient paramagnetic susceptibility and spin of the cations (Volchkov, Ivanov, & Uzhinov, 2009).

2. Water-soluble Fluorescent Probe for Methylamine Determination A novel water-soluble fluorescent probe involving 7-Amino-1,3-naphthalenedisulfonic acid has been utilized for the sensitive determination of methylamine. The probe offers a linear range and a low detection limit, indicating its potential for accurate environmental monitoring and analysis (Gu, Ma, & Liang, 2001).

3. Capillary Zone Electrophoresis for Bile Acids The acid has been used as a labeling reagent in a simple and mild method for separating bile acids through capillary zone electrophoresis. This method shows promise for its rapidity, simplicity, and effectiveness, particularly in medical diagnostics and research (Jin-mao, 2010).

4. Synthesis of Antihalation Dye 7-Amino-1,3-naphthalenedisulfonic acid has been used in the synthesis of antihalation dyes, offering high yields and novel synthetic methods. These dyes have significant applications in photography and imaging technologies (Zhi, 2002).

5. Electrochemical Synthesis of Aminonaphthol Derivatives The compound has been studied for its electrochemical behavior, leading to the synthesis of new aminonaphthol derivatives. This research contributes to our understanding of the mechanistic details and pH dependence in the electrochemical processes of such compounds, indicating potential applications in organic chemistry and material science (Momeni & Nematollahi, 2017).

6. Synthesis of Silica Nanoparticles with Catalytic Activity 7-Amino-1-naphthalene sulfonic acid has been immobilized onto silica to form strong Bronsted acid sites. These nanoparticles demonstrate impressive catalytic performance in esterification reactions, highlighting their potential in catalysis and material science (Adam, Hello, & Ramadan Ben Aisha, 2011).

Safety And Hazards

Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

7-Amino-1,3-naphthalenedisulfonic acid has potential applications in the field of carbohydrate research due to its ability to label carbohydrates . It can be used as an analyte in the analytical study of microplate-based detection of lytic polysaccharide monooxygenase activity by fluorescence-labeling of insoluble oxidized products .

properties

IUPAC Name

7-aminonaphthalene-1,3-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO6S2/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17/h1-5H,11H2,(H,12,13,14)(H,15,16,17)
Source PubChem
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InChI Key

CMOLPZZVECHXKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H9NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

68213-88-7 (mono-ammonium, mono potassium salt), 71411-80-8 (unspecified hydrochloride salt), 79873-35-1 (unspecified potassium salt), 842-15-9 (mono potassium), 842-16-0 (mono-hydrochloride salt), 842-17-1 (di-hydrochloride salt), 94166-68-4 (mono-ammonium salt)
Record name Amido-G-acid
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DSSTOX Substance ID

DTXSID4058944
Record name 1,3-Naphthalenedisulfonic acid, 7-amino-
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Molecular Weight

303.3 g/mol
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Physical Description

Fine needles, soluble in water; [Merck Index]
Record name Amido-G-acid
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Product Name

7-Amino-1,3-naphthalenedisulfonic acid

CAS RN

86-65-7
Record name 7-Amino-1,3-naphthalenedisulfonic acid
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Record name Amido-G-acid
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Record name 1,3-Naphthalenedisulfonic acid, 7-amino-
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Record name 1,3-Naphthalenedisulfonic acid, 7-amino-
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Record name 7-aminonaphthalene-1,3-disulphonic acid
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Record name 7-AMINO-1,3-NAPHTHALENEDISULFONIC ACID
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Synthesis routes and methods

Procedure details

We have now discovered that addition of sulfur trioxide to Tobias Acid in hot 100% sulfuric acid provides both 2-amino-1,5,7-naphthalenetrisulfonic acid and Amino G Acid. Separation of Amino G Acid and hydrolysis of the trisulfonic acid provides Amino J Acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
174
Citations
VV Volchkov, VL Ivanov, BM Uzhinov - Journal of fluorescence, 2010 - Springer
The fluorescence and triplet state quenching of 7-amino-1,3-naphthalenesulfonic acid by paramagnetic metal ions have been investigated in an aqueous medium. The basic …
Number of citations: 33 link.springer.com
L Song, Z Guo, Y Chen - Analytica chimica acta, 2011 - Elsevier
A fast, simple and cost-effective one-pot labeling strategy coupled with capillary zone electrophoresis was developed for the complete separation of amino acid mixture. The strategy …
Number of citations: 16 www.sciencedirect.com
GT Tan, A Wickramasinghe, S Verma… - Journal of medicinal …, 1992 - ACS Publications
Several naphthalenedi-and trisulfonic acids have been synthesized and evaluated for inhibitory potential against cytopathogenesis and purified recombinanthuman immunodeficiency …
Number of citations: 46 pubs.acs.org
H Gu, HM Ma, SC Liang - Fresenius' journal of analytical chemistry, 2001 - Springer
A novel water-soluble fluorescent probe, monosodium 7-(4,6-dichloro-1,3,5-triazinylamino)-1,3-naphthalenedisulfonic acid (DTND), was synthesized by reacting cyanuric chloride with 7…
Number of citations: 8 link.springer.com
MW Wolff, HG Bazin, RJ Lindhardt - Biotechnology techniques, 1999 - Springer
Neutral oligosaccharides were fluorescently conjugated with 7-amino-1, 3-naphthalenedisulfonic acid. A mixture of fluorescently labeled chitobiose, chitotriose, and chitotetrose were …
Number of citations: 14 link.springer.com
KB Lee, UR Desai, MM Palcic, O Hindsgaul… - Analytical …, 1992 - Elsevier
Polyacrylamide gel electrophoresis (PAGE) and capillary zone electrophoresis (CZE) were used to measure the activity of glycosyltransferases. Acceptor molecules were prepared by …
Number of citations: 44 www.sciencedirect.com
KB Lee, YS Kim, RJ Linhardt - Analytical biochemistry, 1992 - Elsevier
Lectin affinity electrophoresis was applied to the separation of charged, fluorescent conjugates of disaccharides. Four fluorescent conjugates were prepared by reductive amination of α-…
Number of citations: 17 www.sciencedirect.com
N Gao - Methods, 2005 - Elsevier
Lipid-linked oligosaccharides (LLOs) such as Glc 3 Man 9 GlcNAc 2 -PP-dolichol are the precursors of asparagine (N)-linked glycans, which are essential information carriers in many …
Number of citations: 25 www.sciencedirect.com
M MAEDA - The Review of Laser Engineering, 1981 - jstage.jst.go.jp
8-Acetamidopyrene-1, 3, 6-trisulfonic acid (sodium salt)# M200-Acetoxy-5-ally1-4, 8-dimethylcoumarin# M303 7-Acetoxy-6-ally1-4, 8-dimethylcoumarin# M305 7-Aeetoxy-4-amyl-3-…
Number of citations: 0 www.jstage.jst.go.jp
YS Kim, KS Park, HK Park, SW Kim - Archives of Pharmacal Research, 1994 - Springer
Carbohydrate analysis is important in studying structure and activity of complex polysaccharides. New analytical method was applied to get an information on the composition of …
Number of citations: 41 link.springer.com

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